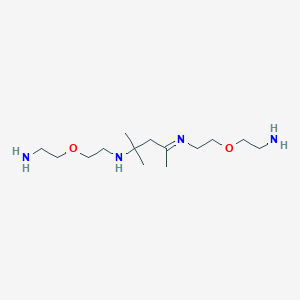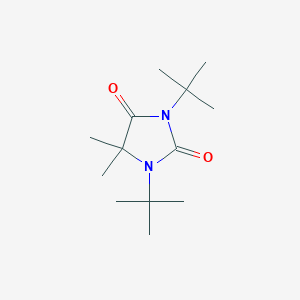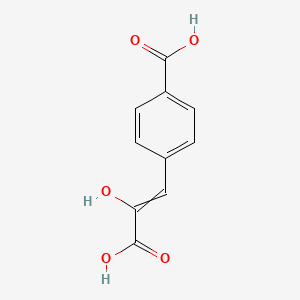
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple functional groups such as amines, ethers, and alkenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the reaction of a suitable alkene with a diamine under controlled conditions to form the core structure.
Introduction of ether groups:
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ether or amine groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme-substrate interactions and potential signaling pathways affected by enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine: Unique due to its specific functional groups and structure.
This compound analogs: Compounds with similar structures but different substituents.
Other diazapentadecene derivatives: Compounds with variations in the alkene or amine groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
138169-44-5 |
|---|---|
Molekularformel |
C14H32N4O2 |
Molekulargewicht |
288.43 g/mol |
IUPAC-Name |
N-[2-(2-aminoethoxy)ethyl]-4-[2-(2-aminoethoxy)ethylimino]-2-methylpentan-2-amine |
InChI |
InChI=1S/C14H32N4O2/c1-13(17-6-10-19-8-4-15)12-14(2,3)18-7-11-20-9-5-16/h18H,4-12,15-16H2,1-3H3 |
InChI-Schlüssel |
CTZQBXCSZIPNHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCOCCN)CC(C)(C)NCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)


![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

